2-Docosahexaenoyl-sn-glycero-3-phosphocholine
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Overview
Description
2-Docosahexaenoyl-sn-glycero-3-phosphocholine is an unsaturated glycerophospholipid, characterized by the substitution of two chains of docosahexaenoic acid at the sn-1 and sn-2 positions of the glycerol backbone, along with choline as a headgroup . It is an omega-3 lipid, which is relatively uncommon but notably abundant in certain tissues such as bonito muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with docosahexaenoic acid. The reaction is catalyzed by enzymes such as lysophosphatidylcholine transacylase, which facilitates the transfer of docosahexaenoic acid to the glycerol backbone .
Industrial Production Methods: Industrial production of this compound can involve the extraction from natural sources, such as fish oils, followed by purification processes. Alternatively, it can be synthesized chemically through controlled esterification reactions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Docosahexaenoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed to yield free fatty acids and glycerophosphocholine.
Substitution: The choline headgroup can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.
Hydrolysis: Can be catalyzed by acids, bases, or specific enzymes such as phospholipases.
Substitution: Requires specific reagents that can target the choline headgroup.
Major Products:
Oxidation: Produces various oxidative derivatives.
Hydrolysis: Yields docosahexaenoic acid and glycerophosphocholine.
Substitution: Results in modified phospholipids with different headgroups.
Scientific Research Applications
2-Docosahexaenoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . This activation can lead to anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: Similar structure but with docosahexaenoic acid at both sn-1 and sn-2 positions.
1-Docosahexaenoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a hydroxyl group at the sn-2 position instead of a second docosahexaenoic acid.
Uniqueness: 2-Docosahexaenoyl-sn-glycero-3-phosphocholine is unique due to its specific configuration and the presence of docosahexaenoic acid at the sn-2 position, which imparts distinct biophysical properties and biological activities .
Properties
IUPAC Name |
[(2S)-2-[(2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)38-29(27-32)28-37-39(34,35)36-26-25-31(2,3)4/h13-24,29,32H,5-12,25-28H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+,24-23+/t29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTQOSPWXGHDNT-IYUZKTQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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